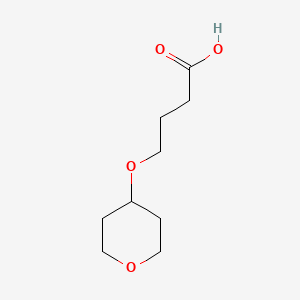

4-(Oxan-4-yloxy)butanoic acid

Description

4-(Oxan-4-yloxy)butanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring linked via an ether bond to the fourth carbon of a butanoic acid backbone. The oxan-4-yloxy group may enhance metabolic stability or modulate solubility compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

4-(oxan-4-yloxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h8H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUCQZUBKJRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yloxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with oxan-4-ol (tetrahydropyran-4-ol) under acidic conditions. The reaction typically proceeds as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)butanoic acid undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Aqueous or acidic medium.

Products: Oxidized derivatives, such as carboxylates or ketones.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Anhydrous ether or tetrahydrofuran (THF).

Products: Reduced derivatives, such as alcohols.

-

Substitution

Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Conditions: Room temperature or mild heating.

Products: Halogenated derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve common organic reagents and standard laboratory conditions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Scientific Research Applications

4-(Oxan-4-yloxy)butanoic acid has several scientific research applications:

-

Chemistry

- Used as a building block in organic synthesis.

- Precursor for the synthesis of more complex molecules.

-

Biology

- Investigated for its potential as a bioactive compound.

- Studied for its interactions with biological macromolecules.

-

Medicine

- Explored for its potential therapeutic properties.

- Evaluated for its role in drug development and delivery.

-

Industry

- Utilized in the production of specialty chemicals.

- Employed in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

-

Enzyme Inhibition

- Inhibits specific enzymes by binding to their active sites.

- Alters the enzyme’s conformation and reduces its catalytic activity.

-

Receptor Binding

- Binds to cell surface or intracellular receptors.

- Modulates signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the butanoic acid backbone but differ in substituents, influencing their properties and applications:

Table 1: Structural Comparison of Butanoic Acid Derivatives

| Compound Name | Substituent Group | Molecular Formula | CAS Number | Key Applications |

|---|---|---|---|---|

| 4-(Oxan-4-yloxy)butanoic acid | Oxan-4-yloxy (tetrahydropyran ether) | C₉H₁₆O₄ | Not provided | Hypothesized: Drug intermediates, agrochemicals |

| MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) | 4-Chloro-2-methylphenoxy | C₁₁H₁₃ClO₃ | 94-81-5 | Herbicide (synthetic auxin) |

| 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) | 2,4-Dichlorophenoxy | C₁₀H₁₀Cl₂O₃ | 94-82-6 | Herbicide |

| 4-(4-Hydroxyphenyl)butanoic acid | 4-Hydroxyphenyl | C₁₀H₁₂O₃ | 7021-11-6 | Pharmaceutical intermediates |

| 4-(4-Ethoxy-3-methylphenyl)butanoic acid | 4-Ethoxy-3-methylphenyl | C₁₃H₁₈O₃ | MFCD06810378 | Research chemicals |

Key Observations :

- Phenoxy vs. Oxan-4-yloxy Groups: MCPB and 2,4-DB are herbicidal phenoxyacetic acid derivatives, where the phenoxy group enhances auxin-like activity.

- Hydroxyphenyl vs. Oxan-4-yloxy: 4-(4-Hydroxyphenyl)butanoic acid exhibits a polar hydroxyl group, increasing acidity (pKa ~4.5–5.0) and water solubility compared to the more lipophilic oxan-4-yloxy analog .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Water Solubility | logP (Octanol/Water) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Moderate (inferred) | ~1.5–2.5 (estimated) |

| MCPB | 95–100 | Decomposes | Low | 3.2 |

| 4-(4-Hydroxyphenyl)butanoic acid | 105–107 | 364.3 | High | 1.8 |

| 4-(4-Ethoxy-3-methylphenyl)butanoic acid | Not reported | Not reported | Low | 2.9 |

Key Observations :

- The oxan-4-yloxy group likely confers intermediate lipophilicity (logP ~1.5–2.5), balancing solubility and membrane permeability better than highly lipophilic herbicides like MCPB (logP 3.2) .

- 4-(4-Hydroxyphenyl)butanoic acid’s higher water solubility (due to the hydroxyl group) makes it suitable for aqueous-phase reactions in drug synthesis .

Biological Activity

4-(Oxan-4-yloxy)butanoic acid, with the chemical formula C8H14O4 and CAS number 1291445-04-9, is an organic compound classified as a carboxylic acid. It features a butanoic acid backbone modified by an oxan-4-yloxy substituent. This unique structure provides distinct chemical properties that have garnered interest in various biological applications, including potential therapeutic uses.

The compound can be synthesized through methods such as esterification of butanoic acid with oxan-4-ol under acidic conditions. The resulting compound exhibits specific reactivity, including oxidation and reduction capabilities, and can serve as a precursor for more complex organic molecules.

The biological activity of this compound primarily revolves around its interactions with biological macromolecules. It has been investigated for its potential to act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and reducing catalytic activity.

- Receptor Binding : It may interact with cell surface or intracellular receptors, influencing signal transduction pathways and cellular responses.

Research Findings

Recent studies have explored the bioactive potential of this compound in various contexts:

- Neuroprotective Effects : Research indicates that compounds similar in structure to this compound may inhibit enzymes involved in neurodegenerative pathways. For instance, derivatives have shown promise in inhibiting kynurenine 3-hydroxylase, which is crucial in the kynurenine pathway linked to excitotoxicity in neuronal cells .

- Therapeutic Applications : The compound has been evaluated for its potential therapeutic roles in drug development and delivery systems. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for metabolic disorders.

- Comparative Studies : When compared to other butanoic acid derivatives (e.g., 4-hydroxybutanoic acid), this compound demonstrates unique properties that could enhance its efficacy in biological systems.

Data Table: Comparative Biological Activity

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Enzyme inhibition, receptor binding | Neuroprotection, drug delivery |

| 4-Hydroxybutanoic acid | GHB receptor agonist | General anesthetic, sedative |

| 4-Aminobutanoic acid | Neurotransmitter modulation | Treatment of neurological disorders |

Case Studies

Several case studies have highlighted the biological significance of compounds related to this compound:

- Neurotoxicity Studies : A study demonstrated that certain derivatives inhibit neurotoxic pathways associated with oxidative stress in neuronal cells. This suggests a protective role against neurodegenerative diseases .

- Metabolic Pathway Analysis : Research involving human urine samples has shown that metabolites derived from similar compounds exhibit significant variations based on smoking habits, indicating potential biomarker applications for assessing exposure to harmful substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.